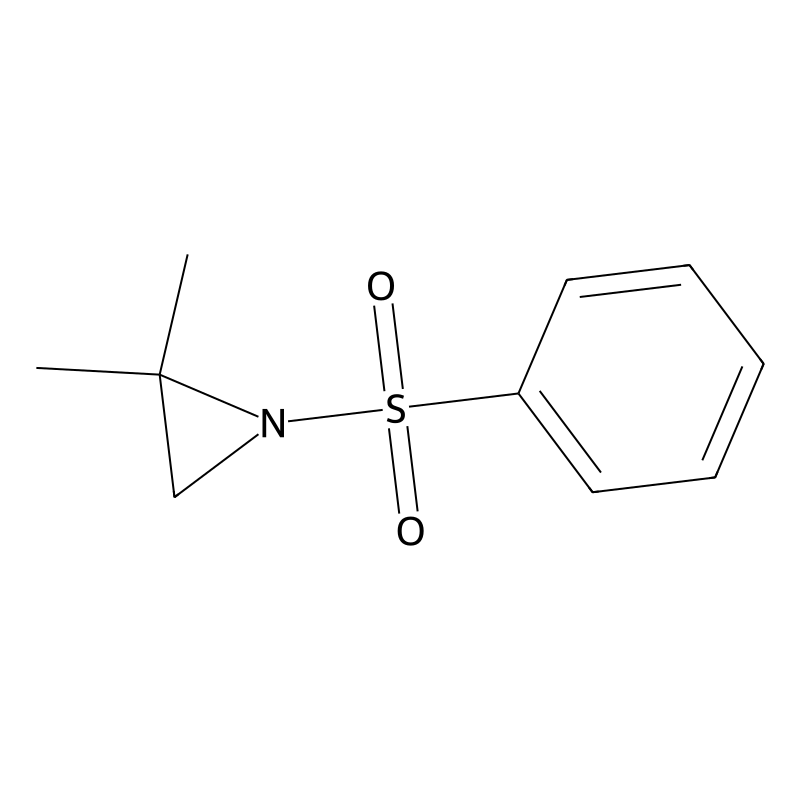

1-(Benzenesulfonyl)-2,2-dimethylaziridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Benzenesulfonyl)-2,2-dimethylaziridine is a heterocyclic compound featuring a three-membered aziridine ring substituted with a benzenesulfonyl group and two methyl groups. The presence of the benzenesulfonyl moiety contributes to its unique chemical properties, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

- Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of amines or alcohols. This reaction is facilitated by the electron-withdrawing sulfonyl group, which stabilizes the resulting anion.

- Sulfonamide Formation: Reaction with amines can yield sulfonamides, which are important in medicinal chemistry for their antibacterial properties.

- Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, due to the presence of the benzenesulfonyl group .

The biological activity of 1-(Benzenesulfonyl)-2,2-dimethylaziridine has been explored in various studies. Compounds containing aziridine and sulfonamide functionalities often exhibit:

- Antimicrobial Properties: Many sulfonamides are known for their antibacterial activity, potentially extending to this compound.

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation and may interact with biological targets involved in cell cycle regulation.

Several synthetic routes can be employed to prepare 1-(Benzenesulfonyl)-2,2-dimethylaziridine:

- Aziridination of Alkenes: The aziridine ring can be formed by the reaction of alkenes with sulfamidating agents under acidic conditions.

- Sulfonylation of Aziridines: Starting from 2,2-dimethylaziridine, treatment with benzenesulfonyl chloride can yield the desired compound through nucleophilic substitution.

- Multi-step Synthesis: A more complex synthesis may involve forming the aziridine ring first and then introducing the benzenesulfonyl group via sulfonylation reactions

Interaction studies involving 1-(Benzenesulfonyl)-2,2-dimethylaziridine focus on its reactivity with biological molecules. These studies may include:

- Binding Affinity Assessments: Evaluating how well the compound interacts with target proteins or enzymes.

- Mechanistic Studies: Investigating how the compound influences biological pathways or cellular processes.

Several compounds share structural features with 1-(Benzenesulfonyl)-2,2-dimethylaziridine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzenesulfonamide | Sulfonamide group | Known for broad-spectrum antibacterial activity |

| Toluene-4-sulfonamide | Methyl substitution on benzene | More soluble in organic solvents compared to this compound |

| 1-(Phenylsulfonyl)-2,2-dimethylaziridine | Similar aziridine structure | Potentially different biological activity profile |

1-(Benzenesulfonyl)-2,2-dimethylaziridine stands out due to its unique combination of aziridine and sulfonamide functionalities, which may offer distinct reactivity patterns and biological activities compared to related compounds.